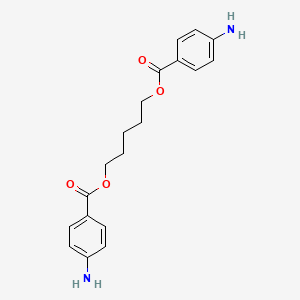
Bis(4-aminobenzoic acid)1,5-pentanediyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-aminobenzoic acid)1,5-pentanediyl is an organic compound that features two 4-aminobenzoic acid moieties connected by a 1,5-pentanediyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-aminobenzoic acid)1,5-pentanediyl typically involves the reaction of 4-aminobenzoic acid with a 1,5-dibromopentane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino groups of the 4-aminobenzoic acid attack the bromine atoms of the 1,5-dibromopentane, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-aminobenzoic acid)1,5-pentanediyl can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophiles such as acyl chlorides and alkyl halides can react with the amino groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide or alkylated derivatives.
Scientific Research Applications
Bis(4-aminobenzoic acid)1,5-pentanediyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal and mechanical properties
Mechanism of Action
The mechanism of action of Bis(4-aminobenzoic acid)1,5-pentanediyl involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound’s ability to undergo various chemical modifications also allows it to interact with different molecular targets, making it a versatile tool in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A simpler analog with similar functional groups.
1,5-Pentanediamine: A compound with a similar linker but different functional groups.
Bis(4-nitrobenzoic acid)1,5-pentanediyl: An oxidized analog with nitro groups instead of amino groups.
Uniqueness
Bis(4-aminobenzoic acid)1,5-pentanediyl is unique due to its combination of two 4-aminobenzoic acid moieties and a flexible 1,5-pentanediyl linker. This structure provides a balance between rigidity and flexibility, making it suitable for various applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
5-(4-aminobenzoyl)oxypentyl 4-aminobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c20-16-8-4-14(5-9-16)18(22)24-12-2-1-3-13-25-19(23)15-6-10-17(21)11-7-15/h4-11H,1-3,12-13,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBBFLRSDLLYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCCCOC(=O)C2=CC=C(C=C2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
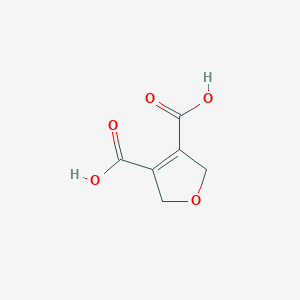
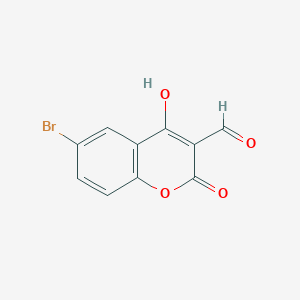
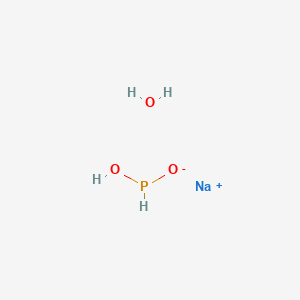
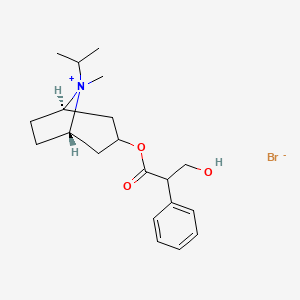
![4-(Cyclopropylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8006952.png)
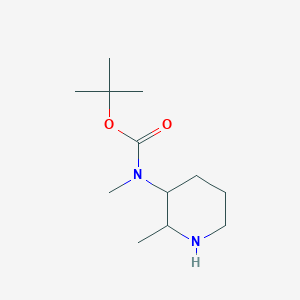
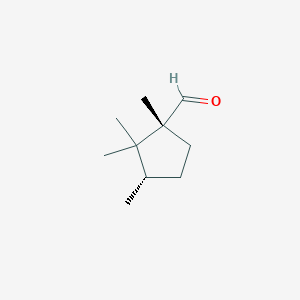
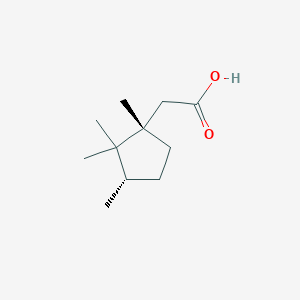

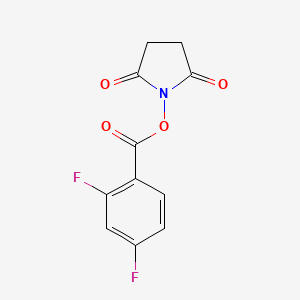
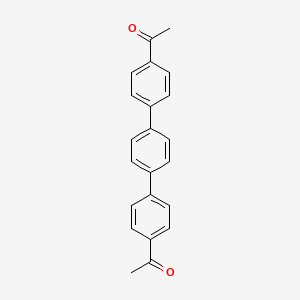
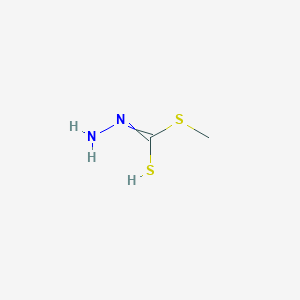
![5-(4-CHLORO-PHENYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLI+](/img/structure/B8007015.png)
![2-METHYL-HEXAHYDRO-FURO[2,3-B]FURAN-3-CARBOXYLIC ACID ETHYL ESTER](/img/structure/B8007023.png)
